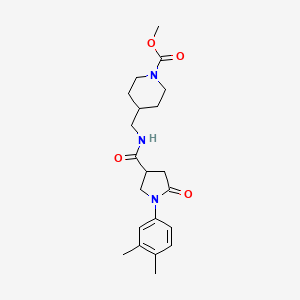

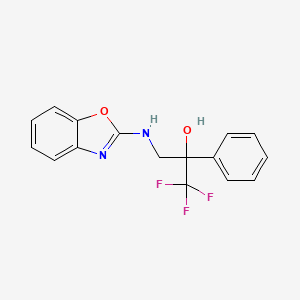

N-(4-甲基吡啶-2-基)-2-(4-喹喔啉-2-基苯氧基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide, commonly known as MQPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MQPA is a small molecule inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

科学研究应用

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The compound’s potential application in this field could involve the synthesis of new derivatives that target specific viral enzymes or replication mechanisms.

Anti-inflammatory Activity

The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory effects. This suggests that our compound could be explored for its efficacy in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines or modulating immune cell responses .

Anticancer Activity

Indene derivatives have been designed as retinoic acid receptor α (RARα) agonists, exhibiting potent antiproliferative activity . This indicates that the compound could be applied in cancer research, focusing on the development of new chemotherapeutic agents that can induce cell differentiation and apoptosis in cancer cells.

Antioxidant Activity

Compounds with an indole scaffold have been identified to have antioxidant properties. This application could be significant in the development of treatments for oxidative stress-related diseases, where the compound might protect cells from damage caused by free radicals .

Antimicrobial Activity

The synthesis of indole derivatives has led to compounds with notable antimicrobial properties. Research applications here could involve the development of new antibiotics or antiseptics that combat resistant strains of bacteria or fungi .

Antidiabetic Activity

Indole derivatives have also been found to exhibit antidiabetic activity. The compound could be used in the study of new medications that regulate blood sugar levels, perhaps by influencing insulin secretion or glucose metabolism .

Antimalarial Activity

The biological activity of indole derivatives extends to antimalarial effects. The compound could be applied in the synthesis of new antimalarial drugs, potentially targeting the life cycle of the Plasmodium parasite .

Anticholinesterase Activity

Some indole derivatives have shown anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. The compound could be researched for its potential to inhibit cholinesterase enzymes, thereby increasing the levels of neurotransmitters in the brain .

属性

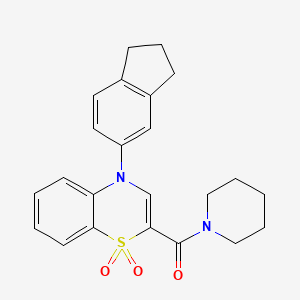

IUPAC Name |

[4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c26-23(24-13-4-1-5-14-24)22-16-25(19-12-11-17-7-6-8-18(17)15-19)20-9-2-3-10-21(20)29(22,27)28/h2-3,9-12,15-16H,1,4-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHWTLQLVXJBEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(CCC5)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3008841.png)

![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B3008845.png)

![N-(4-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008850.png)

![N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3008851.png)

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3008856.png)

![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)